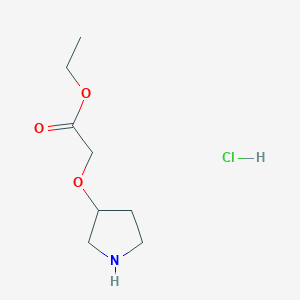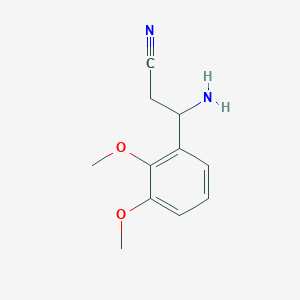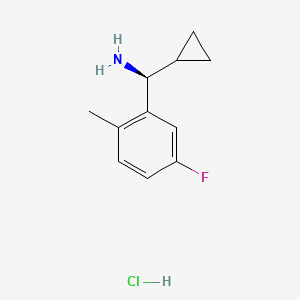
Methyl3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoatehcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12FNO3·HCl It is known for its unique structure, which includes a fluorine atom, a hydroxyl group, and an amino group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2-hydroxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with methyl acetoacetate to form an intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of Methyl 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
Methyl 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
Methyl 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- Methyl 3-amino-3-(4-fluoro-2-hydroxyphenyl)propanoate
- Methyl 3-amino-3-(5-chloro-2-hydroxyphenyl)propanoate
- Methyl 3-amino-3-(5-bromo-2-hydroxyphenyl)propanoate
Uniqueness
Methyl 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C10H12FNO3 |
|---|---|
分子量 |
213.21 g/mol |
IUPAC 名称 |
methyl 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12FNO3/c1-15-10(14)5-8(12)7-4-6(11)2-3-9(7)13/h2-4,8,13H,5,12H2,1H3 |
InChI 键 |
QWYDJKUUVMGCNN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(C1=C(C=CC(=C1)F)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13043301.png)




![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)




